![molecular formula C13H9ClFN3O2S B3013059 3-氯-4-氟-N-(吡唑并[1,5-a]吡啶-5-基)苯磺酰胺 CAS No. 2034339-23-4](/img/structure/B3013059.png)

3-氯-4-氟-N-(吡唑并[1,5-a]吡啶-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

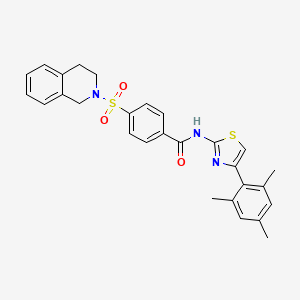

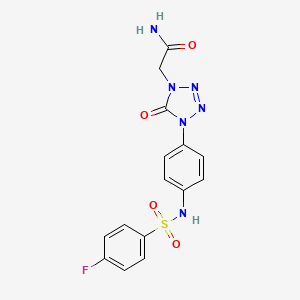

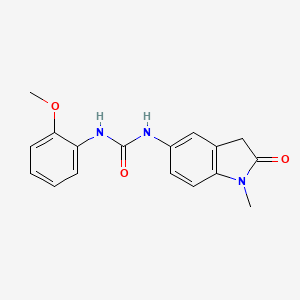

“3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H9ClFN3O2S . It is a derivative of pyrazolo[1,5-a]pyrimidine, which forms the central core of a variety of more complex chemical compounds including some pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in several studies . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of “3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” can be analyzed using various spectroscopic techniques. For instance, 13C NMR and 19F NMR spectra can provide valuable information about the carbon and fluorine environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving “3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” can be analyzed based on the reactivity of the pyrazolo[1,5-a]pyrimidine core. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide” can be inferred from its molecular structure. For instance, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and stability .科学研究应用

抗疟疾活性

类似于指定化合物结构的吡唑并吡啶-磺酰胺衍生物已被合成并评估了其对恶性疟原虫的抗疟疾活性。这些化合物对氯喹耐药克隆 W2 显示出有希望的体外活性,表明开发新型抗疟疾剂的潜在途径 (Silva 等,2016).

诊断成像

与所讨论的化学物质相关的结构,取代的咪唑并[1,2-a]吡啶和吡唑并[1,5-a]嘧啶,对周围苯二氮卓受体显示出高体外亲和力和选择性。这些发现突出了它们在正电子发射断层扫描 (PET) 成像中通过靶向周围苯二氮卓受体来研究神经退行性疾病的潜在用途 (Fookes 等,2008).

抗糖尿病活性

氟代吡唑磺酰胺衍生物已被制备并筛选出抗糖尿病活性。这些化合物表现出显着的降血糖作用,表明它们在糖尿病治疗中作为未来药物发现的先导物的潜力 (Faidallah 等,2016).

抗炎和 COX-2 抑制

对带有取代苯磺酰胺部分的 1,5-二芳基吡唑的研究揭示了选择性和强效环氧合酶-2 (COX-2) 抑制活性。这些发现对于开发新的抗炎药至关重要,并突出了氟在苯磺酰胺部分上的取代对 COX-2 选择性的重要性 (Pal 等,2003).

汞离子检测

已经开发出一种新型的基于吡唑啉的化合物,用于选择性荧光“关闭”感应 Hg2+ 离子,展示了环境监测和安全应用的潜力 (Bozkurt & Gul,2018).

作用机制

Target of Action

The primary target of 3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) . It interacts with its target, CDK2, by binding to a site different from the active site, enhancing the protein’s activity . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle . By inhibiting CDK2, the compound disrupts normal cell cycle progression, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The compound has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The compound shows superior cytotoxic activities against certain cell lines . Specifically, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

Action Environment

The action environment of the compound can influence its efficacy and stability. It’s worth noting that the compound’s photophysical properties can be tuned, suggesting potential sensitivity to light and other environmental conditions .

属性

IUPAC Name |

3-chloro-4-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3O2S/c14-12-8-11(1-2-13(12)15)21(19,20)17-9-4-6-18-10(7-9)3-5-16-18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHRTSYRULRSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=NN3C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)

![3,4-diethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3012978.png)

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)